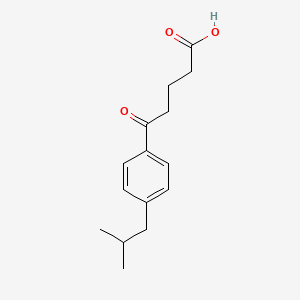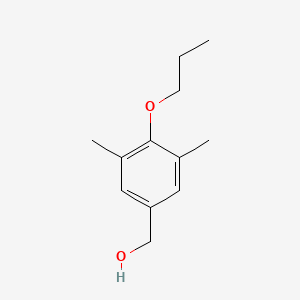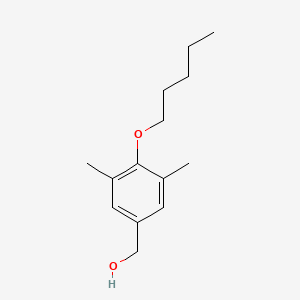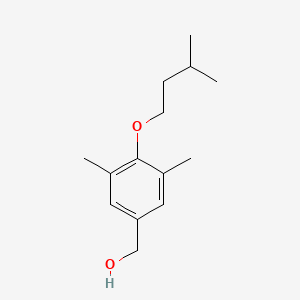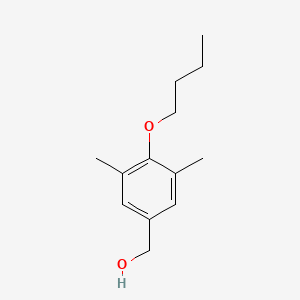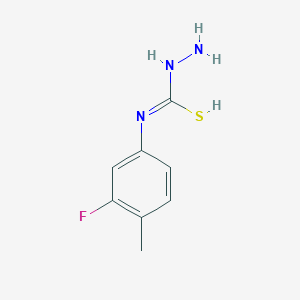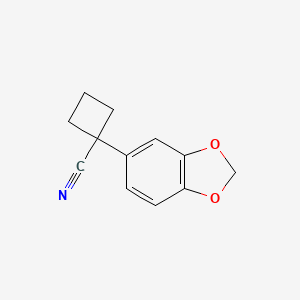
1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile is an organic compound that features a cyclobutane ring attached to a benzodioxole moiety and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclobutane Ring Formation: The cyclobutane ring can be introduced via a [2+2] cycloaddition reaction involving an alkene and a nitrile compound.
Nitrile Group Introduction: The nitrile group is often introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
科学研究应用
1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
1-(1,3-Benzodioxol-5-yl)cyclobutane-1-carbonitrile: A closely related compound with slight variations in the cyclobutane ring structure.
Uniqueness
1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile is unique due to its combination of a benzodioxole moiety, a cyclobutane ring, and a nitrile group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-7-12(4-1-5-12)9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,1,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMXCMRSQZVCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)
![2-[(adamantan-1-yl)amino]acetic acid](/img/structure/B7815816.png)
![2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate](/img/structure/B7815824.png)

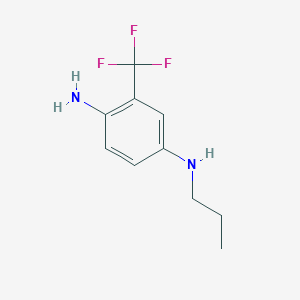
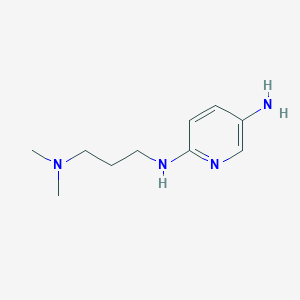
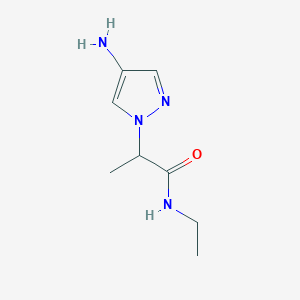
![5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid](/img/structure/B7815867.png)
